molecular formula C15H18N8S B2728054 (E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 303145-90-6

(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2728054
CAS No.: 303145-90-6
M. Wt: 342.43
InChI Key: VRTLYLAXPDFCQZ-BEQMOXJMSA-N
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Description

(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C15H18N8S and its molecular weight is 342.43. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4SC_{16}H_{18}N_4S with a molecular weight of approximately 302.39 g/mol. The structure includes a triazolo-pyrimidine core, which is known for various pharmacological properties. The presence of a dimethylamino group suggests potential interactions with biological targets, possibly enhancing solubility and bioavailability.

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit significant antimicrobial properties. The triazole and pyrimidine moieties are often associated with inhibition of bacterial growth and have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific compound may influence pathways involved in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : Some derivatives of the triazolo-pyrimidine class have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that the compound could be beneficial in treating inflammatory conditions .

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. The results demonstrated that derivatives with similar functional groups exhibited inhibition zones significantly larger than controls, indicating strong antibacterial activity .
  • Anticancer Evaluation : In vitro studies involving human tumor cell lines (e.g., A-427) showed that certain analogs of this compound induced cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to DNA damage and apoptosis induction .
  • Anti-inflammatory Research : A comparative study on various triazole derivatives showed that those with dimethylamino substitutions had enhanced anti-inflammatory effects in animal models, correlating with decreased levels of inflammatory cytokines .

Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryCOX inhibition ,

Comparative Analysis of Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateHigh
Compound BStructure BHighModerate
Target CompoundTarget StructureHighHigh

Research Findings

Recent studies highlight the potential of this compound in drug development:

  • Synthesis Improvements : Microwave-assisted synthesis techniques have been employed to enhance yield and purity, making it more feasible for pharmaceutical applications .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, which may enhance its therapeutic efficacy in clinical settings .
  • Toxicity Studies : Initial toxicity assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further development as an antimicrobial or anticancer agent .

Properties

IUPAC Name

N'-[2-[(E)-dimethylaminomethylideneamino]-6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-21(2)9-17-13-11(12-6-5-7-24-12)8-16-15-19-14(20-23(13)15)18-10-22(3)4/h5-10H,1-4H3/b17-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTLYLAXPDFCQZ-BEQMOXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NC2=NC(=NN12)N=CN(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NC2=NC(=NN12)/N=C/N(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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